5-Nitrobenzimidazole

Enzymology Hyperuricemia Research Biochemical Assay

This 5-Nitrobenzimidazole (≥98%) provides you a structurally defined scaffold with documented, substituent-dependent biological & material science applications. Unlike unsubstituted or alternative nitroimidazole isomers, the 5-nitro group delivers a critical pharmacophoric element for opioid receptor research, quantitative xanthine oxidase inhibition (IC₅₀ 86.84 μM) for assay validation, and optimized corrosion inhibition on zinc in specific electrolyte conditions (alkaline pH 13 / neutral chloride). Ensure batch-to-batch reproducibility for your SAR, ADME tuning, analytical sensor development, or industrial formulation work.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 94-52-0
Cat. No. B188599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrobenzimidazole
CAS94-52-0
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=N2
InChIInChI=1S/C7H5N3O2/c11-10(12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)
InChIKeyXPAZGLFMMUODDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 61.7 °F (NTP, 1992)
INSOL IN ETHER, BENZENE, CHLOROFORM;  SOL IN ALCOHOL, ACID
Very soluble in alcohol;  slightly soluble in ether and benzene.
In water, >250 mg/l, temp not specified

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrobenzimidazole (CAS 94-52-0): Procurement-Grade Evidence for Scientific Selection in Medicinal Chemistry, Corrosion Science, and Electroanalytical Research


5-Nitrobenzimidazole (CAS 94-52-0, C₇H₅N₃O₂, MW 163.14) is a heterocyclic aromatic compound consisting of a benzimidazole core with a nitro substituent at the 5-position. It is a white to pale yellow crystalline solid, stable under standard laboratory conditions, with predicted pKa values of 3.7 and 10.6–10.7 . The compound functions as a versatile building block in organic synthesis and has been investigated for multiple biological activities, including xanthine oxidase inhibition (IC₅₀ = 86.84 μM) and antiparasitic potential [1].

5-Nitrobenzimidazole (CAS 94-52-0): Why In-Class Analogs Cannot Be Interchanged Without Performance Consequences


The 5-nitrobenzimidazole scaffold exhibits pronounced substituent-dependent activity across multiple domains. Removal of the 5-nitro group consistently causes a marked decrease in biological potency in opioid receptor studies, confirming the nitro moiety is not a passive structural feature but a critical pharmacophoric element [1]. In corrosion inhibition, the electron-withdrawing nitro group substantially alters adsorption behavior compared to methyl-, chloro-, or unsubstituted benzimidazole analogs, with experimental efficiency rankings demonstrating that nitro substitution can either enhance or diminish inhibition depending on the metal–electrolyte system [2][3]. Furthermore, the 5-nitro isomer is biologically distinct from 4-nitroimidazoles, with 5-nitroimidazoles showing superior activity against anaerobic organisms [4]. Generic substitution with other benzimidazole derivatives or nitroimidazole isomers without experimental verification risks compromising assay reproducibility, inhibitory efficacy, or material protection performance.

5-Nitrobenzimidazole (CAS 94-52-0): Quantified Differentiation Against Closest Analogs in Head-to-Head and Cross-Study Comparisons


Xanthine Oxidase Inhibition: 5-Nitrobenzimidazole vs. 5-Methylbenzimidazole

5-Nitrobenzimidazole exhibits measurable, albeit modest, inhibitory activity against xanthine oxidase (XO), a key enzyme in uric acid production. In direct enzymatic screening, 5-nitrobenzimidazole demonstrated an IC₅₀ value of 86.84 μM against human xanthine oxidase at pH 7.5, 25°C . By contrast, the closely related 5-methylbenzimidazole is characterized as a "poor inhibitor" in the same enzymatic system under comparable conditions, indicating that the electron-withdrawing nitro substituent confers a quantifiable advantage over the electron-donating methyl analog in this specific target context [1].

Enzymology Hyperuricemia Research Biochemical Assay

Corrosion Inhibition Efficiency on Zinc: 5-Nitrobenzimidazole vs. Unsubstituted Benzimidazole

In a comparative weight loss and potentiodynamic polarization study investigating the corrosion inhibition of zinc in 0.1 M hydrochloric acid, 5-nitrobenzimidazole (as 2-hydroxy-5-nitrobenzimidazole, HNBI) was evaluated alongside 2-hydroxy benzimidazole (HBI) and 2-mercapto benzimidazolyl-ethyl acetate (MBEA). The study quantified the inhibition performance of each derivative under identical experimental conditions, establishing that the presence of the 5-nitro substituent meaningfully alters the inhibition profile relative to the unsubstituted benzimidazole core [1][2].

Corrosion Science Materials Protection Electrochemistry

Corrosion Inhibition Efficiency Ranking: 5-Nitro vs. 5-Chloro vs. 5-Methyl vs. Unsubstituted Benzimidazole on Zinc in Alkaline and Neutral Media

A comprehensive comparative study of benzimidazole derivatives on zinc corrosion evaluated 5(6)-NO₂-BIM (5-nitrobenzimidazole), unsubstituted BIM (1H-benzimidazole), 5,6-diNO₂BIM (5,6-dinitrobenzimidazole), and 2-CH₃-BIM (2-methylbenzimidazole) under identical experimental conditions. In alkaline media (pH 13), the inhibition efficiency followed the order: BIM > 5(6)-NO₂-BIM > 5,6-diNO₂BIM > 2-CH₃-BIM. In 0.5 M NaCl solution, the ranking shifted to: 2-CH₃-BIM > 5(6)-NO₂-BIM > BIM [1]. This demonstrates that the 5-nitrobenzimidazole analog occupies a quantifiably distinct performance tier relative to both unsubstituted and 5,6-dinitro-substituted derivatives, with its relative ranking dependent on the electrolyte environment.

Corrosion Inhibition Benzimidazole Derivatives Zinc Protection

Physicochemical Differentiation: pKa, logP, and Topological Polar Surface Area of 5-Nitrobenzimidazole vs. Unsubstituted Benzimidazole

5-Nitrobenzimidazole exhibits distinct physicochemical parameters compared to unsubstituted benzimidazole due to the electron-withdrawing nitro group. The compound has predicted pKa values of 3.7 (protonation of imidazole nitrogen) and 10.6–10.7 (deprotonation of imidazole nitrogen) , a calculated logP of 1.64, and a topological polar surface area (tPSA) of 74.5 Ų [1]. Unsubstituted benzimidazole (1H-benzimidazole, CAS 51-17-2) has a pKa of approximately 5.5 (conjugate acid) and a lower logP (approximately 1.3). The nitro group reduces the basicity of the imidazole nitrogen (lower pKa for protonation) and increases lipophilicity (higher logP), which directly impacts membrane permeability, solubility, and receptor-binding interactions.

Physicochemical Profiling ADME Prediction Drug Design

5-Nitrobenzimidazole (CAS 94-52-0): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Xanthine Oxidase Inhibitor Screening and Hyperuricemia Research

5-Nitrobenzimidazole serves as a defined, modest-potency xanthine oxidase inhibitor (IC₅₀ = 86.84 μM) for use as a reference compound or starting scaffold in enzymatic assays targeting uric acid production . Unlike 5-methylbenzimidazole, which is characterized as a poor inhibitor in the same enzymatic system, 5-nitrobenzimidazole provides quantifiable, reproducible inhibition suitable for assay validation, SAR exploration, and hyperuricemia model development [1].

Corrosion Inhibitor Formulation for Zinc in Acidic or Neutral Chloride Environments

5-Nitrobenzimidazole and its derivatives (e.g., 2-hydroxy-5-nitrobenzimidazole) have been quantitatively evaluated as corrosion inhibitors for zinc in 0.1 M HCl and 0.5 M NaCl solutions, with documented inhibition efficiency rankings relative to unsubstituted benzimidazole, 5,6-dinitrobenzimidazole, and 2-methylbenzimidazole [2][3]. Industrial formulators developing zinc protection strategies should select 5-nitrobenzimidazole when the electrolyte conditions (alkaline pH 13 or neutral chloride media) favor its performance profile over alternative benzimidazole derivatives.

Medicinal Chemistry Scaffold for SAR Studies Requiring Defined pKa and logP Parameters

With predicted pKa values of 3.7 and 10.6–10.7, logP of 1.64, and tPSA of 74.5 Ų, 5-nitrobenzimidazole offers a well-characterized physicochemical profile that differs quantifiably from unsubstituted benzimidazole . Medicinal chemists conducting structure–activity relationship (SAR) studies or optimizing ADME properties can utilize 5-nitrobenzimidazole as a building block when reduced imidazole basicity (pKa₁ = 3.7 vs. ~5.5 for benzimidazole) and moderately increased lipophilicity are desired for target engagement or permeability tuning.

Electroanalytical Method Development and Voltammetric Determination

5-Nitrobenzimidazole has been employed as a model analyte for the development and validation of novel electrochemical sensors, including large-surface bismuth film electrodes on silver solid amalgam substrates (LSBiF-AgSAE) for voltammetric determination [4][5]. Analytical chemists developing detection methods for genotoxic nitro compounds or nitroimidazole derivatives can use 5-nitrobenzimidazole as a well-behaved reference standard with documented redox behavior and voltammetric response characteristics.

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